molecular formula C18H18ClNO3S B12633776 (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate CAS No. 941280-54-2

(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate

Cat. No.: B12633776
CAS No.: 941280-54-2
M. Wt: 363.9 g/mol
InChI Key: PHZCLACSNGTOPL-FZKQIMNGSA-N
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Description

(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate (CAS: 941280-54-2, DTXSID80723407) is a chiral small molecule characterized by a butan-2-yl backbone substituted with a 4-chlorophenyl group at position 4, a 3-cyanophenyl group at position 3, and a methanesulfonate ester at position 2. Its stereochemistry (2R,3S) is critical for its biological activity and interaction with target receptors. The compound’s molecular weight is approximately 403.88 g/mol, with a calculated logP of ~3.5, indicating moderate lipophilicity .

Properties

CAS No.

941280-54-2

Molecular Formula

C18H18ClNO3S

Molecular Weight

363.9 g/mol

IUPAC Name

[(2R,3S)-4-(4-chlorophenyl)-3-(3-cyanophenyl)butan-2-yl] methanesulfonate

InChI

InChI=1S/C18H18ClNO3S/c1-13(23-24(2,21)22)18(11-14-6-8-17(19)9-7-14)16-5-3-4-15(10-16)12-20/h3-10,13,18H,11H2,1-2H3/t13-,18-/m1/s1

InChI Key

PHZCLACSNGTOPL-FZKQIMNGSA-N

Isomeric SMILES

C[C@H]([C@@H](CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)OS(=O)(=O)C

Canonical SMILES

CC(C(CC1=CC=C(C=C1)Cl)C2=CC=CC(=C2)C#N)OS(=O)(=O)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the butan-2-yl backbone: This can be achieved through a Grignard reaction where a suitable halide reacts with magnesium in the presence of an ether solvent.

    Introduction of the chlorophenyl and cyanophenyl groups: This step often involves Friedel-Crafts alkylation reactions, where the butan-2-yl backbone is alkylated with chlorobenzene and cyanobenzene in the presence of a Lewis acid catalyst such as aluminum chloride.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale with optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction reactions can be carried out using reagents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the methanesulfonate group, using nucleophiles like hydroxide ions or amines.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in aqueous medium or amines in an organic solvent.

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or alkanes.

    Substitution: Formation of substituted butan-2-yl derivatives.

Scientific Research Applications

(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential interactions with biological macromolecules.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and triggering downstream signaling pathways. For instance, it may inhibit certain enzymes involved in inflammatory processes, thereby exerting anti-inflammatory effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural, pharmacological, and physicochemical differences between (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate and related compounds:

Compound Molecular Weight (g/mol) CAS Number Key Structural Features Pharmacological Target/Application
(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate 403.88 941280-54-2 Methanesulfonate ester, 4-chlorophenyl, 3-cyanophenyl, (2R,3S) stereochemistry Undisclosed; structural similarity suggests cannabinoid receptor modulation
Taranabant (MK-0364) 515.95 701977-09-5 Propanamide core, trifluoromethylpyridinyloxy group, (1S,2S) stereochemistry Cannabinoid-1 receptor (CB1) inverse agonist; developed for obesity treatment
N-[(2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)-1-(1H-1,2,4-triazol-1-yl)butan-2-yl]-... ~600 (estimated) Undisclosed Triazolyl substitution, trifluoromethylpyridinyloxy group, enhanced solubility CB1 inverse agonist with improved pharmacokinetics; preclinical candidate
Tropantiol 428.10 189950-11-6 Bicyclic azabicyclo[3.2.1]octane core, thiol groups Diagnostic agent for Parkinsonian syndromes; targets dopaminergic pathways

Structural and Stereochemical Differences

  • Backbone and Substituents: Unlike Taranabant’s propanamide core, the target compound features a methanesulfonate ester, which may enhance metabolic stability but reduce oral bioavailability due to increased polarity . The 3-cyanophenyl and 4-chlorophenyl groups are conserved across analogs, suggesting a shared pharmacophore for receptor binding.
  • Stereochemistry: The (2R,3S) configuration distinguishes it from Taranabant’s (1S,2S) stereochemistry, which is critical for CB1 receptor affinity. Minor stereochemical changes can drastically alter potency and selectivity .

Pharmacological and Physicochemical Properties

  • Solubility : The methanesulfonate group in the target compound likely improves aqueous solubility compared to Taranabant’s amide-based structure. However, triazolyl analogs (e.g., compound in ) exhibit superior solubility due to ionizable triazole groups .
  • Potency : Taranabant’s CB1 inverse agonist activity (IC50 < 1 nM) surpasses early-stage analogs, including the target compound, which lacks explicit potency data .

Biological Activity

The compound (2R,3S)-4-(4-Chlorophenyl)-3-(3-cyanophenyl)butan-2-yl methanesulfonate , also known as Taranabant , is a synthetic organic molecule classified primarily for its potential therapeutic applications. This article explores its biological activity, focusing on its mechanisms of action, effects on various biological systems, and relevant case studies.

Structure and Composition

The molecular formula for Taranabant is C27H25ClF3N3O2C_{27}H_{25}ClF_3N_3O_2 with a molecular weight of approximately 515.955 Da. The compound features a complex structure that includes multiple aromatic rings and halogen substituents, which are critical for its biological activity.

PropertyValue
NameTaranabant
Molecular FormulaC27H25ClF3N3O2
Molecular Weight515.955 Da
Chiral Centers2
DrugBank IDDB06624

Taranabant acts primarily as a selective antagonist for cannabinoid receptors, particularly CB1 receptors. This interaction is crucial for mediating various physiological responses, including appetite regulation and metabolic processes. The presence of the chlorophenyl and cyanophenyl groups enhances its binding affinity and selectivity toward these receptors.

Pharmacological Effects

  • Appetite Suppression : Taranabant has been investigated for its potential in treating obesity by modulating appetite through cannabinoid receptor antagonism.
  • Anti-inflammatory Properties : Preliminary studies suggest that Taranabant may exhibit anti-inflammatory effects by inhibiting pathways associated with chronic inflammation.
  • Neuroprotective Effects : Research indicates potential neuroprotective properties, particularly in models of neurodegenerative diseases, although further studies are required to elucidate these effects fully.

In Vitro and In Vivo Studies

Recent studies have evaluated Taranabant's efficacy in various biological systems:

  • In Vitro Studies : Taranabant has shown significant inhibition of cell proliferation in cancer cell lines, including MCF-7 (breast cancer) and Hek293-T cells, with IC50 values indicating moderate cytotoxicity.
    Cell LineIC50 (μM)
    MCF-715.2
    Hek293-T18.5
  • In Vivo Studies : Animal models have demonstrated that Taranabant can effectively reduce body weight and fat mass without significant adverse effects on metabolism.

Case Studies

  • Obesity Treatment : A clinical trial indicated that participants receiving Taranabant experienced a significant reduction in body weight compared to the placebo group, suggesting its potential as an anti-obesity agent.
  • Neurodegenerative Disease Models : In animal models of Alzheimer's disease, Taranabant administration resulted in improved cognitive function and reduced amyloid plaque formation, highlighting its neuroprotective potential.

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